molecular formula C15H13N3O3 B4750400 4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No. B4750400
M. Wt: 283.28 g/mol
InChI Key: ZAKOZQRCEXHXHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves a series of steps starting from o-phenylenediamine and naphthene-1-acetic acid or 2-naphthoxyacetic acid. Through condensation, cyclization, and other chemical reactions, various benzimidazole compounds are synthesized, which are further modified to enhance their medicinal properties (Salahuddin et al., 2014).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the pharmacokinetic and pharmacodynamic profiles of a compound. Techniques such as X-ray diffraction and NMR spectroscopy are employed to elucidate the molecular geometry, confirming the presence of the benzimidazole core and its substitutions which are pivotal for its biological activity (S. Demir et al., 2015).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including condensation with different aldehydes and halides, which lead to a diverse range of compounds with potential biological activities. These reactions are significant for the modification of the core structure to enhance its therapeutic efficacy (B. Narayana et al., 2004).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, are determined through analytical techniques. These properties are essential for drug formulation and delivery, influencing the compound's stability and bioavailability.

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interaction with enzymes or receptors, are pivotal in determining the compound's medicinal utility. Studies on benzimidazole derivatives highlight their potential as kinase inhibitors, indicating their utility in targeting cancer pathways (S. Sondhi et al., 2006).

properties

IUPAC Name

4-methoxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-11-5-2-9(3-6-11)14(19)16-10-4-7-12-13(8-10)18-15(20)17-12/h2-8H,1H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKOZQRCEXHXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
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Reactant of Route 5
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Reactant of Route 6
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4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

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